molecular formula C17H20N2O4 B11038558 Ethyl 2-methyl-6-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-methyl-6-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11038558
M. Wt: 316.35 g/mol
InChI Key: BHAVAKCAQYZMBK-UHFFFAOYSA-N
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Description

ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes an anilino group, a pyridine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 2-anilino-2-oxoethyl derivatives with ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
  • 2-[(2-Anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide
  • Rhodanine-3-acetamide derivatives

Uniqueness

ETHYL 5-(2-ANILINO-2-OXOETHYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 3-(2-anilino-2-oxoethyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-3-23-17(22)14-9-12(16(21)18-11(14)2)10-15(20)19-13-7-5-4-6-8-13/h4-8,12H,3,9-10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

BHAVAKCAQYZMBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(C1)CC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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